
8-溴辛酸乙酯
描述
Ethyl 8-bromooctanoate is a chemical compound with the molecular formula C10H19BrO2 and CAS number 29823-21-0 . It is a colorless to light yellow liquid with a pungent odor .
Synthesis Analysis
The synthesis of Ethyl 8-bromooctanoate involves several steps . Initially, 6-dibromohexane is used for carrying out a substitution reaction with diethyl malonate to generate 2-(6-bromohexyl) diethyl malonate. This is followed by ester hydrolysis and decarboxylation reaction to obtain the 8-bromooctanoic acid. Finally, an esterification reaction is carried out to generate the compound 8-bromoethyl octanoate .Molecular Structure Analysis
The molecular structure of Ethyl 8-bromooctanoate consists of a bromine atom attached to an eight-carbon chain . The molecular weight is 261.16 g/mol .Chemical Reactions Analysis
Ethyl 8-bromooctanoate is used as a starting material for the synthesis of various drugs and intermediates . For example, it is used in the synthesis of anti-inflammatory agents, antihyperlipidemic agents, and antifungal agents .Physical And Chemical Properties Analysis
Ethyl 8-bromooctanoate has a density of 1.194 g/cm³, a boiling point of 267.1ºC at 760 mmHg, and a flash point of 139.5ºC . It has a refractive index of 1.463 . It is soluble in organic solvents such as ethanol, methanol, and acetone but insoluble in water .科学研究应用
Organic Synthesis
Ethyl 8-bromooctanoate is a useful research reagent for organic synthesis . It can be used as a starting material or intermediate in the synthesis of a wide range of organic compounds.
Chemical Processes
Apart from organic synthesis, Ethyl 8-bromooctanoate is also used in various chemical processes . Its unique chemical structure makes it a valuable reagent in many chemical reactions.
Synthesis of Insecticides
Ethyl 8-bromooctanoate is used in the synthesis of insecticides . The bromine atom in the compound can react with other substances to form compounds that are toxic to insects.
Synthesis of Herbicides
Similarly, Ethyl 8-bromooctanoate is also used in the synthesis of herbicides . The resulting compounds can inhibit the growth of unwanted plants or weeds.
Synthesis of Fungicides
The compound is also used in the synthesis of fungicides . These substances can prevent the growth of fungi on plants, thus protecting them from diseases.
Plant Growth Regulator
Ethyl 8-bromooctanoate is used as a plant growth regulator . It can enhance the growth and yield of agricultural crops by influencing the growth processes of the plants.
安全和危害
Ethyl 8-bromooctanoate is a hazardous chemical and should be handled with care . It is a flammable liquid and may ignite spontaneously in contact with air . It may cause skin irritation, eye irritation, and respiratory tract irritation . It may also cause central nervous system depression and liver damage if ingested or absorbed through the skin . Therefore, it should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames . It should be handled by trained personnel wearing appropriate personal protective equipment such as gloves, goggles, and respirators .
属性
IUPAC Name |
ethyl 8-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQVPMVWAEGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295187 | |
| Record name | Ethyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromooctanoate | |
CAS RN |
29823-21-0 | |
| Record name | Octanoic acid, 8-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 100182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29823-21-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, 8-bromo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



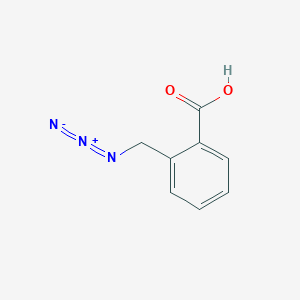


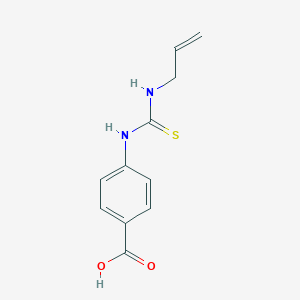
![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)
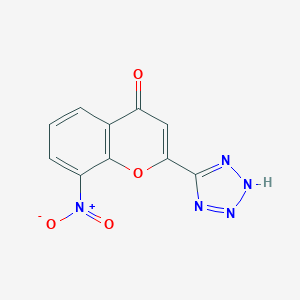
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

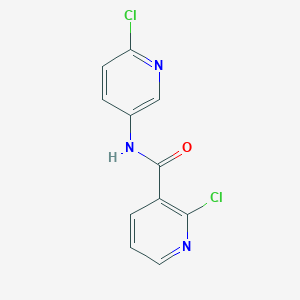
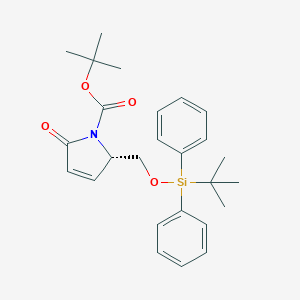
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
